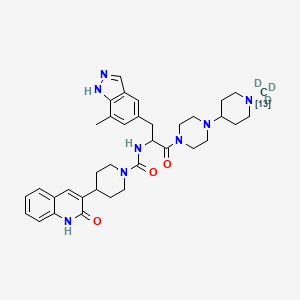
(Rac)-Vazegepant-13C,d3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Rac)-Vazegepant-13C,d3 is a labeled compound used in scientific research. It is a derivative of Vazegepant, a calcitonin gene-related peptide receptor antagonist. The labeling with carbon-13 and deuterium (d3) allows for detailed studies using techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (Rac)-Vazegepant-13C,d3 involves the incorporation of carbon-13 and deuterium into the Vazegepant molecule. This can be achieved through various synthetic routes, including:
Carbon-13 Labeling: This involves the use of carbon-13 labeled precursors in the synthesis of Vazegepant. The reaction conditions typically include the use of catalysts and specific solvents to ensure the incorporation of the carbon-13 isotope.
Deuterium Labeling: Deuterium can be incorporated through hydrogen-deuterium exchange reactions or by using deuterated reagents. The reaction conditions often involve the use of deuterated solvents and specific catalysts to facilitate the exchange.
Industrial Production Methods: The industrial production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing the reaction conditions to ensure high yield and purity of the labeled compound. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically involving the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Halogens, nucleophiles, and other reagents under various conditions depending on the desired substitution.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deuterated analogs.
Scientific Research Applications
(Rac)-Vazegepant-13C,d3 has a wide range of applications in scientific research, including:
Chemistry: Used in nuclear magnetic resonance spectroscopy and mass spectrometry to study the structure and dynamics of molecules.
Biology: Employed in metabolic studies to trace the pathways and interactions of Vazegepant in biological systems.
Medicine: Utilized in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of Vazegepant.
Industry: Applied in the development of new drugs and therapeutic agents by providing detailed insights into the behavior of Vazegepant.
Mechanism of Action
The mechanism of action of (Rac)-Vazegepant-13C,d3 involves its interaction with the calcitonin gene-related peptide receptor. By binding to this receptor, it inhibits the activity of calcitonin gene-related peptide, which is involved in various physiological processes, including vasodilation and pain transmission. The labeled compound allows for detailed studies of these interactions at the molecular level, providing insights into the pathways and targets involved.
Comparison with Similar Compounds
Vazegepant: The parent compound, which is not labeled with carbon-13 or deuterium.
Other Calcitonin Gene-Related Peptide Receptor Antagonists: Compounds such as Rimegepant and Ubrogepant, which have similar mechanisms of action but different chemical structures.
Uniqueness: (Rac)-Vazegepant-13C,d3 is unique due to its labeling with carbon-13 and deuterium, which allows for advanced analytical studies. This labeling provides a distinct advantage in tracing and studying the compound’s behavior in various systems, making it a valuable tool in scientific research.
Properties
Molecular Formula |
C36H46N8O3 |
|---|---|
Molecular Weight |
642.8 g/mol |
IUPAC Name |
N-[3-(7-methyl-1H-indazol-5-yl)-1-oxo-1-[4-[1-(trideuterio(113C)methyl)piperidin-4-yl]piperazin-1-yl]propan-2-yl]-4-(2-oxo-1H-quinolin-3-yl)piperidine-1-carboxamide |
InChI |
InChI=1S/C36H46N8O3/c1-24-19-25(20-28-23-37-40-33(24)28)21-32(35(46)43-17-15-42(16-18-43)29-9-11-41(2)12-10-29)39-36(47)44-13-7-26(8-14-44)30-22-27-5-3-4-6-31(27)38-34(30)45/h3-6,19-20,22-23,26,29,32H,7-18,21H2,1-2H3,(H,37,40)(H,38,45)(H,39,47)/i2+1D3 |
InChI Key |
JJVAPHYEOZSKJZ-JVXUGDAPSA-N |
Isomeric SMILES |
[2H][13C]([2H])([2H])N1CCC(CC1)N2CCN(CC2)C(=O)C(CC3=CC4=C(C(=C3)C)NN=C4)NC(=O)N5CCC(CC5)C6=CC7=CC=CC=C7NC6=O |
Canonical SMILES |
CC1=CC(=CC2=C1NN=C2)CC(C(=O)N3CCN(CC3)C4CCN(CC4)C)NC(=O)N5CCC(CC5)C6=CC7=CC=CC=C7NC6=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


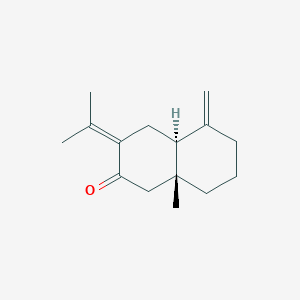
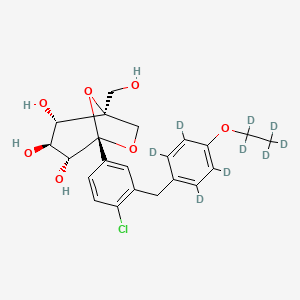
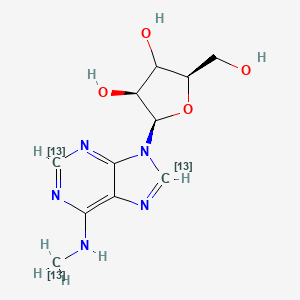
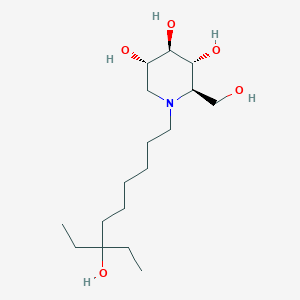
![N-(2,4-dimethylphenyl)-2,2,2-trifluoro-N-[(E)-[3-(trifluoromethoxy)phenyl]methylideneamino]acetamide](/img/structure/B12383429.png)
![(4aS,5R,6S,8R,8aS)-8-hydroxy-5,6,8a-trimethyl-5-[2-(5-oxo-2H-furan-4-yl)ethyl]-3,4,4a,6,7,8-hexahydronaphthalene-1-carboxylic acid](/img/structure/B12383437.png)
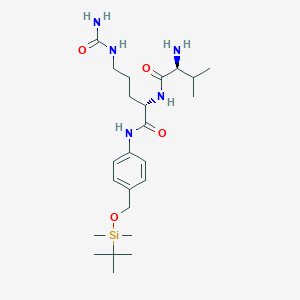
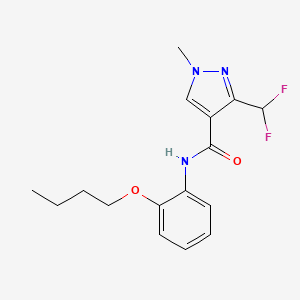
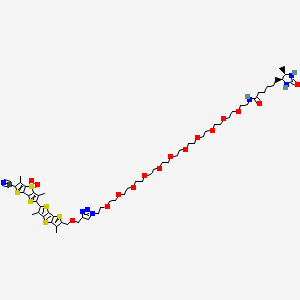
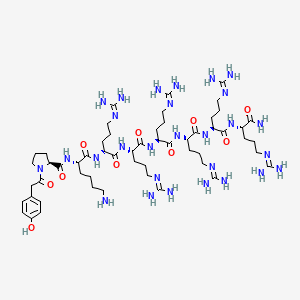


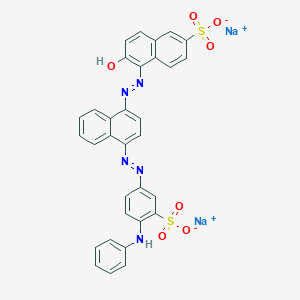
![(2S,3S,4S,5R,6S)-6-[4-[[2-[[(1S,2R)-2-[[(2R,3R)-3-[(2S)-1-[(3R,4S,5S)-4-[[(2S)-2-[[(2S)-2-(dimethylamino)-3-methylbutanoyl]amino]-3-methylbutanoyl]-methylamino]-3-methoxy-5-methylheptanoyl]pyrrolidin-2-yl]-3-methoxy-2-methylpropanoyl]amino]-1-phenylpropoxy]carbonyl-methylamino]ethyl-methylcarbamoyl]oxymethyl]-2-nitrophenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B12383503.png)
